molecular formula C21H14N4 B14718986 1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl- CAS No. 14428-35-4

1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-

Cat. No.: B14718986
CAS No.: 14428-35-4
M. Wt: 322.4 g/mol
InChI Key: ADUHKAHGIYOXDM-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl- is a fused heterocyclic compound comprising a pyrazole ring fused to a quinoxaline core (two benzene-like rings with two adjacent nitrogen atoms) and substituted with phenyl groups at the 1- and 3-positions of the pyrazole moiety (Figure 1). This structure confers unique photophysical and electronic properties, making it valuable in optoelectronics and sensor technologies.

Synthesis: Key synthetic routes include:

  • Cadogan Cyclization: Palladium-catalyzed coupling of 2-iodonitrobenzene derivatives with 1,3-disubstituted 5-aminopyrazoles (Scheme 17, ).
  • Oxidative Coupling: Reaction of 1,3-disubstituted pyrazoles with p-phenylenediamines under oxidative conditions .
  • Microwave-Assisted Methods: Efficient one-pot synthesis under microwave irradiation .

Properties

CAS No.

14428-35-4

Molecular Formula

C21H14N4

Molecular Weight

322.4 g/mol

IUPAC Name

1,3-diphenylpyrazolo[4,3-b]quinoxaline

InChI

InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-20-21(23-18-14-8-7-13-17(18)22-20)25(24-19)16-11-5-2-6-12-16/h1-14H

InChI Key

ADUHKAHGIYOXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5

Origin of Product

United States

Scientific Research Applications

1H-Pyrazolo[3,4-b]quinolines and their derivatives have applications in diverse fields, including uses as fluorescent sensors, in electroluminescent devices, and as biologically active compounds . Specifically, 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline is a versatile building block in the construction of fluorescent molecular sensors .

1H-Pyrazolo[3,4-b]quinoline Synthesis

  • Friedländer Condensation This is one of the main methods for synthesizing 1H-pyrazolo[3,4-b]quinolines .
  • Anthranilic Acid Derivatives These are used in the synthesis of quinolines, such as in the Niementowski reaction where anthranilic acid and ketones (or aldehydes) react to form 4-hydroxyquinolines .
  • Multicomponent Synthesis This approach is also employed in the creation of 1H-pyrazolo[3,4-b]quinolines .
  • 4-amino-3-carboxypyrazole Derivatives Derivatives of pyrazoles, such as 5-amino-1,4-disubstituted pyrazoles, can be used to synthesize pyrazolo[3,4-b]quinolines .

Applications

  • Fluorescent Sensors 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline can be used to create fluorescent molecular sensors .
  • Electroluminescent Devices 1H-pyrazolo[3,4-b]quinoxaline derivatives have been investigated for electroluminescence, showing green emission with high efficiencies and narrow bandwidths when used as dopants .
  • Biological Activity N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as potent inducers of apoptosis, demonstrating activity against cancer cells .
  • Antiviral Research Pyrazole derivatives, including 1,4-diphenyl-1H-pyrazol-3-yl)methanamines, have been identified as inhibitors of viruses like BVDV and YFV .
  • EGFR Inhibitors 1H-pyrazolo[3,4-d]pyrimidine derivatives, related to 1H-pyrazolo[3,4-b]quinolines, are being explored as epidermal growth factor receptor inhibitors with anti-proliferative activities against cancer cells .

Comparison with Similar Compounds

Structural and Electronic Differences

Pyrazolo-fused heterocycles vary in their fused aromatic systems, influencing their electronic properties:

Compound Fused Ring System Key Substituents Electron Deficiency Reference
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoxaline (PQX1) Quinoxaline (two N) 1- and 3-phenyl High
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline (PQ1) Quinoline (one N) 1- and 3-phenyl Moderate
1H-Pyrazolo[3,4-b]pyridines Pyridine (one N) Variable (alkyl/aryl) Low

Key Insight: The quinoxaline core in PQX1 increases electron deficiency compared to quinoline (PQ1) or pyridine derivatives, enhancing charge transport in optoelectronic applications .

Photophysical Properties

Fluorescence behavior and quantum yields differ significantly:

Compound Emission λmax (nm) Quantum Yield (ΦF) Application Reference
PQX1 520–540 ~1.0 (in solution) Green OLED dopants
PQ1 450–480 0.6–0.8 Fluorescent sensors
Pyrazolo[3,4-b]pyridines 400–430 0.3–0.5 Ligands in coordination chemistry

Key Findings :

  • PQX1 derivatives exhibit sharp green emission (520–540 nm) with near-unity quantum yields, outperforming PQ1 in electroluminescent devices (7.5–9.7 cd/A efficiency) .
  • PQX1 forms exciplexes with electron donors (e.g., N,N-dimethylaniline), enabling tunable emission for sensor design .
Electrochemical Behavior

Cyclic voltammetry reveals distinct reduction potentials:

Compound Reduction Potential (V vs. SCE) Triplet-State Behavior Reference
PQX1 -1.2 to -1.5 No triplet-triplet absorption
PQ1 -0.9 to -1.1 Strong triplet absorption

Implications: The absence of triplet-state transitions in PQX1 limits applications in photodynamic therapy but enhances stability in OLEDs by reducing non-radiative decay .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)TimeKey AdvantageReference
Classical Friedländer45–606–12 hoursScalability
Microwave-Assisted75–9020–40 minRapid, high purity
Halogen Displacement80–954–6 hoursCompatible with sensitive groups

Q. Table 2. Optical Properties of Derivatives

Substituentλmax (nm)ΦFApplicationReference
1,3-Diphenyl4200.55OLED emitters
4-NO23900.12Fluorescent sensors
6-Methyl3750.30Antimicrobial studies

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